tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with bromomethyl and difluoromethyl groups, and a tert-butyl ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of Bromomethyl and Difluoromethyl Groups: The bromomethyl group can be introduced via bromination reactions, while the difluoromethyl group can be added using fluorinating agents.
Esterification: The tert-butyl ester is formed by reacting the piperidine derivative with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a piperidine derivative with an amine substituent.
Scientific Research Applications
tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl and difluoromethyl groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(chloromethyl)-3,3-difluoropiperidine-1-carboxylate
- tert-Butyl 4-(hydroxymethyl)-3,3-difluoropiperidine-1-carboxylate
- tert-Butyl 4-(methyl)-3,3-difluoropiperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate is unique due to the presence of both bromomethyl and difluoromethyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds.
Biological Activity
tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate (CAS No. 1303974-03-9) is a synthetic organic compound characterized by a piperidine ring with bromomethyl and difluoromethyl substituents. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
- Molecular Formula: C11H18BrF2NO2
- Molecular Weight: 314.17 g/mol
- Structure: The compound consists of a piperidine ring substituted with a bromomethyl group, two fluorine atoms, and a tert-butyl ester.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromomethyl and difluoromethyl groups enhance its reactivity, allowing it to participate in nucleophilic substitution reactions, which can lead to the formation of new bioactive compounds.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity: Preliminary studies suggest that derivatives of piperidine compounds can possess antimicrobial properties. The presence of halogen substituents may enhance this activity by increasing lipophilicity and membrane permeability.
- CNS Activity: Compounds similar to tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine have been investigated for their effects on the central nervous system (CNS). The piperidine structure is often associated with neuroactive compounds, making this derivative a candidate for further exploration in neuropharmacology.
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, the bromomethyl group can facilitate interactions with active sites of enzymes, potentially leading to the modulation of biochemical pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of piperidine derivatives:
- Study on Antimicrobial Properties: A study evaluated various piperidine derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that compounds with halogen substitutions demonstrated enhanced antibacterial activity compared to their non-halogenated counterparts .
- Neuropharmacological Evaluation: Research assessing the effects of difluorinated piperidine derivatives on neurotransmitter systems revealed potential anxiolytic effects in animal models. This suggests that tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine could be further investigated as a therapeutic agent for anxiety disorders .
Comparison with Similar Compounds
The following table summarizes the properties and activities of similar piperidine derivatives:
Compound Name | Structure Features | Biological Activity |
---|---|---|
tert-Butyl 4-(chloromethyl)-3,3-difluoropiperidine | Chloromethyl instead of bromomethyl | Moderate antimicrobial activity |
tert-Butyl 4-(hydroxymethyl)-3,3-difluoropiperidine | Hydroxymethyl group | Potential CNS activity |
tert-Butyl 4-(methyl)-3,3-difluoropiperidine | Methyl group | Reduced enzyme inhibition |
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrF2NO2/c1-10(2,3)17-9(16)15-5-4-8(6-12)11(13,14)7-15/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMRYYQQMYOAST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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